molecular formula C13H8FIN2OS B8401458 3-Fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yloxy)benzenamine

3-Fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yloxy)benzenamine

Cat. No.: B8401458
M. Wt: 386.19 g/mol
InChI Key: KZLXHYZAFVHWDV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yloxy)benzenamine is a useful research compound. Its molecular formula is C13H8FIN2OS and its molecular weight is 386.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8FIN2OS

Molecular Weight

386.19 g/mol

IUPAC Name

3-fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yl)oxyaniline

InChI

InChI=1S/C13H8FIN2OS/c14-8-5-7(16)1-2-10(8)18-11-3-4-17-9-6-12(15)19-13(9)11/h1-6H,16H2

InChI Key

KZLXHYZAFVHWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C3C(=NC=C2)C=C(S3)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 399 (2 g, 4.81 mmol) and NH4Cl (220 mg, 4.08 mmol) in 2:1 EtOH/water (75 mL) was added iron powder (2.28 g, 40.8 mmol) and the suspension was heated to reflux for 1 hour. The reaction mixture was filtered through celite and concentrated to afford 410 (1.85 g, 100% yield), that was used without further purification MS. (m/z): (M+1) 386.8 (100%).
Name
399
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
2.28 g
Type
catalyst
Reaction Step One
Name
EtOH water
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-2-fluorophenol (1.83 g, 14.38 mmol) in DMSO (30 mL) was added potassium tert-butoxide (1.61 g, 14.38 mmol). After 15 min, 7-chloro-2-iodothieno[3,2-b]pyridine (2.5 g, 8.46 mmol, Ragan J. A. et al, Organic Process Research and Development, 2003, 7. 676-683) was added and the reaction mixture was heated at 100° C. for 60 min. The mixture was cooled down to RT then poured into water (250 mL) at 40-45° C. and stirred for 30 min. The precipitate was collected by filtration, washed with water, dried and purified by flash column chromatography on silica gel (eluent 60% EtOAc in Hexane) to afford title compound 268 (1.06 g, 32% yield) as a brown solid. 1H NMR (300 MHz, CDCl3) δ (ppm): 8.41 (d, J=5.4 Hz, 1H), 7.75 (s, 1H), 7.03 (t, J=9.0 Hz, 1H), 6.57-6.45 (m, 3H), 3.83 (s, 2H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
32%

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